Phenol, 4-[(2,2-difluoroethyl)amino]-
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Overview
Description
Phenol, 4-[(2,2-difluoroethyl)amino]- is a chemical compound with the molecular formula C8H9F2NO. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 2,2-difluoroethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2,2-difluoroethyl)amino]- typically involves the reaction of 4-aminophenol with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[(2,2-difluoroethyl)amino]- may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(2,2-difluoroethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4-[(2,2-difluoroethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 4-[(2,2-difluoroethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-aminophenol: Similar structure but lacks the 2,2-difluoroethyl group.
Phenol, 4-(2,2-difluoroethyl)phenol: Similar structure but lacks the amino group.
Phenol, 4-(2,2-difluoroethyl)aniline: Similar structure but has an aniline group instead of a phenol group.
Uniqueness
Phenol, 4-[(2,2-difluoroethyl)amino]- is unique due to the presence of both the phenolic hydroxyl group and the 2,2-difluoroethylamino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1309602-12-7 |
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Molecular Formula |
C8H9F2NO |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(2,2-difluoroethylamino)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)5-11-6-1-3-7(12)4-2-6/h1-4,8,11-12H,5H2 |
InChI Key |
NCUGJFLIVWDFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)F)O |
Origin of Product |
United States |
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